molecular formula C16H21N5O B2844938 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide CAS No. 920438-73-9

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide

Cat. No. B2844938
CAS RN: 920438-73-9
M. Wt: 299.378
InChI Key: CWJLNXDMVXTQNY-UHFFFAOYSA-N
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Description

“N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide” is a complex organic compound. It contains a cyclohexyl group, a tetrazole group, a methyl group, and a benzamide group. The presence of these groups suggests that this compound could have interesting chemical properties and potential uses in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The cyclohexyl group is a six-membered ring, the tetrazole group contains a five-membered ring with four nitrogen atoms and one carbon atom, the methyl group is a simple -CH3 group, and the benzamide group consists of a benzene ring attached to an amide group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the properties of its constituent groups. For example, the tetrazole group is known to participate in various chemical reactions, particularly those involving nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms in the tetrazole group could make this compound a potential hydrogen bond acceptor .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound.

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound .

properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-12-7-9-13(10-8-12)16(22)17-11-15-18-19-20-21(15)14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJLNXDMVXTQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide

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